molecular formula C17H10Cl2N4O2 B4737974 N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B4737974
M. Wt: 373.2 g/mol
InChI Key: JQSWUTANOCMXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as DCPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide exerts its biological activity through the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. Specifically, N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide targets the ATP-binding site of protein kinases, preventing them from phosphorylating downstream substrates and disrupting cellular processes such as cell division and proliferation. N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to exhibit selectivity towards certain protein kinases, making it a valuable tool for studying specific signaling pathways.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo through the inhibition of protein kinases involved in tumor growth and metastasis. Additionally, N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to exhibit anti-inflammatory activity through the inhibition of inflammatory signaling pathways. However, further research is needed to fully understand the biochemical and physiological effects of N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.

Advantages and Limitations for Lab Experiments

N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several advantages for lab experiments, including its high purity and yield, selectivity towards certain protein kinases, and potential for use as a lead compound in drug discovery. However, N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide also has limitations, including its potential toxicity and the need for further research to fully understand its biological activity and mechanism of action.

Future Directions

The potential applications of N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in various fields provide numerous future directions for research. In medicinal chemistry, further research is needed to optimize the anti-cancer activity of N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide and develop new drugs with improved efficacy and selectivity. In materials science, N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be used as a building block for the synthesis of novel organic materials with unique properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide and its mechanism of action.

Scientific Research Applications

N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to exhibit potent anti-cancer activity through the inhibition of protein kinases. In drug discovery, N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been used as a lead compound for the development of new drugs with improved efficacy and selectivity. In materials science, N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been utilized as a building block for the synthesis of novel organic materials with unique properties.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4O2/c18-10-6-11(19)8-12(7-10)22-17(24)13-9-21-23-14(3-4-20-16(13)23)15-2-1-5-25-15/h1-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSWUTANOCMXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 6
N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

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